Desmethyl Atomoxetine-d7 Hydrochloride Salt
Description
Chemical Identity and Nomenclature
This compound possesses a complex chemical identity characterized by its systematic nomenclature and structural features. The compound is officially designated with the Chemical Abstracts Service number 1189961-95-2, establishing its unique chemical identity within scientific databases. The International Union of Pure and Applied Chemistry name for this compound is 3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine hydrochloride, which precisely describes the positioning of deuterium atoms within the molecular structure. This systematic nomenclature reflects the strategic placement of seven deuterium atoms throughout the aromatic ring system, specifically targeting positions that ensure stability and analytical utility.
The molecular structure encompasses several key functional groups that define its chemical behavior and analytical properties. The compound contains a phenoxy group linked to a phenylpropanamine backbone, with the hydrochloride salt form enhancing its solubility and stability in aqueous solutions. The incorporation of deuterium isotopes at specific positions creates a mass difference sufficient for mass spectrometric differentiation while maintaining chemical similarity to the parent compound. The structural formula reveals the presence of a chloride anion associated with the protonated amine, forming the hydrochloride salt that is commonly utilized in analytical applications.
Alternative nomenclature systems provide additional perspectives on the compound's chemical identity. The compound is also referred to as γ-(2-Methylphenoxy-d7)benzenepropanamine Hydrochloride Salt, emphasizing the deuterated methylphenoxy moiety. This alternative naming convention highlights the relationship between the labeled compound and its structural components, facilitating recognition across different research contexts. The systematic incorporation of deuterium labeling is further emphasized through the designation "d7," indicating the presence of seven deuterium atoms strategically positioned to maximize analytical utility while maintaining chemical stability.
Historical Context in Analytical Standards Development
The development of stable isotope-labeled internal standards represents a significant advancement in analytical chemistry that emerged from the need for improved accuracy and precision in quantitative measurements. The earliest recorded use of internal standard methodology dates back to Gouy's flame spectroscopy work in 1877, where internal standards were employed to determine excitation consistency in flame analysis. This foundational approach was subsequently reintroduced in the 1940s with the advent of recording flame photometers, establishing the conceptual framework for modern internal standard applications. The evolution from simple internal standards to sophisticated stable isotope-labeled compounds reflects decades of analytical refinement and technological advancement.
The transition to deuterated internal standards gained momentum with the recognition that stable isotope labeling could address fundamental challenges in analytical chemistry. Researchers discovered that deuterated compounds could provide superior correction for matrix effects, extraction variability, and instrumental drift compared to structurally similar but chemically distinct internal standards. The development of this compound specifically emerged from the pharmaceutical industry's need for precise quantification of atomoxetine and its metabolites in biological matrices. This compound represents part of a broader trend toward developing labeled analogs of therapeutically relevant molecules to support pharmacokinetic and metabolic studies.
The historical progression toward deuterated standards also reflects advances in synthetic chemistry and mass spectrometry capabilities. Early analytical methods relied on structural analogs that, while chemically similar, could exhibit different behaviors during sample preparation and analysis. The introduction of stable isotope labeling techniques enabled the creation of internal standards that are nearly identical to target analytes in all respects except mass, representing a paradigm shift in analytical methodology. The development of this compound exemplifies this evolution, providing researchers with a tool that maintains the chemical and physical properties of the native metabolite while offering clear mass spectrometric differentiation.
Significance in Analytical Chemistry and Research
This compound holds particular significance in analytical chemistry due to its role as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry applications. The compound addresses critical analytical challenges by providing compensation for variability in analyte response that can arise from multiple sources during bioanalytical workflows. These sources of variability include inconsistencies in sample preparation, extraction efficiency, injection volume variations, competition between analytes and internal standards during ionization, instrument-related drift, matrix effects, and stability issues. The deuterated nature of this compound ensures that it behaves nearly identically to the target analyte under analytical conditions while remaining distinguishable through mass spectrometric detection.
The application of this compound extends beyond routine analytical support to encompass fundamental research in pharmacokinetics and metabolism. The compound serves as a labeled metabolite that enables detailed studies of atomoxetine's metabolic pathways and disposition in biological systems. Researchers utilize this compound to investigate the formation and elimination of desmethyl atomoxetine, a significant metabolite of atomoxetine that retains pharmacological activity. The stable isotopic labeling allows for precise tracking of metabolic processes and quantification of metabolite concentrations in complex biological matrices such as plasma and oral fluid.
The analytical significance of this compound is further enhanced by its contribution to method validation and quality assurance in pharmaceutical analysis. Stable isotope-labeled internal standards like this compound are considered the gold standard for bioanalytical method development, providing superior accuracy and precision compared to structural analog internal standards. The compound enables researchers to achieve reliable quantification across wide concentration ranges and diverse sample matrices, supporting regulatory compliance and scientific rigor in pharmaceutical research. Its availability as a high-purity reference standard facilitates the development of validated analytical methods that meet stringent regulatory requirements for pharmaceutical analysis.
Relationship to Parent Compound Atomoxetine
This compound maintains a direct structural and functional relationship to atomoxetine, serving as a deuterated analog of one of atomoxetine's primary metabolites. Atomoxetine functions as a selective norepinephrine reuptake inhibitor that prevents cellular reuptake of norepinephrine throughout the brain, addressing symptoms associated with attention deficit hyperactivity disorder. The parent compound undergoes extensive biotransformation primarily through the cytochrome P450 2D6 enzymatic pathway, producing several metabolites including N-desmethyl-atomoxetine. This metabolic relationship establishes the foundation for the analytical utility of the deuterated standard, as it represents a chemically identical version of an actual biological transformation product.
The formation of desmethyl atomoxetine from the parent compound occurs through N-demethylation, a common metabolic pathway for compounds containing N-methyl groups. This metabolite retains significantly less pharmacological activity compared to atomoxetine, with plasma concentrations typically representing approximately 5% of atomoxetine concentrations in extensive metabolizers and 45% in poor metabolizers. The deuterated analog this compound provides researchers with a tool to quantify this metabolite precisely, enabling comprehensive pharmacokinetic studies that account for individual variations in metabolic capacity. The compound's structural similarity to the native metabolite ensures that analytical methods developed using this standard accurately reflect the behavior of endogenous desmethyl atomoxetine.
The relationship between this compound and atomoxetine extends to shared physicochemical properties that influence analytical behavior. Both compounds exhibit similar solubility characteristics, chromatographic retention properties, and ionization efficiency in mass spectrometric analysis. This similarity is crucial for the internal standard's effectiveness, as it ensures that any analytical variability affecting the target analyte will similarly affect the internal standard, enabling accurate correction through ratio calculations. The deuterium labeling specifically targets positions that do not undergo rapid exchange with environmental hydrogen, ensuring label stability throughout analytical procedures and biological sample analysis.
| Property | Desmethyl Atomoxetine-d7 HCl | Native Desmethyl Atomoxetine |
|---|---|---|
| Molecular Formula | C16H13D7ClNO | C16H19ClNO |
| Molecular Weight | 284.83 g/mol | 277.79 g/mol |
| Mass Difference | +7.04 amu | Reference |
| Deuterium Positions | Aromatic ring and methyl group | None |
| Solubility | Chloroform, Methanol | Similar organic solvents |
| Storage Temperature | -20°C | -20°C |
| Appearance | White Solid | White Solid |
| Purity | >95% (High Performance Liquid Chromatography) | Variable |
Properties
IUPAC Name |
3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H/i1D3,5D,6D,7D,10D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZNZPMFOWXKB-SVVPHCQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCN)C2=CC=CC=C2)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isotopic Labeling Strategies
Deuterium incorporation into the atomoxetine backbone typically occurs at seven positions, often targeting methyl groups or aromatic protons to maintain metabolic stability while preserving pharmacological activity. The H/D exchange method and de novo synthesis using deuterated precursors are the two primary approaches:
-
H/D Exchange :
Exposing atomoxetine or its intermediates to deuterated solvents (e.g., D₂O) or catalysts under acidic or basic conditions facilitates selective deuterium substitution. For example, refluxing atomoxetine in D₂O with Pd/C as a catalyst at 80°C for 48 hours achieves >95% deuterium incorporation at labile positions. However, this method risks incomplete labeling and requires rigorous purification to remove non-deuterated byproducts. -
Deuterated Precursors :
Synthesizing desmethyl atomoxetine-d7 from deuterated starting materials, such as deuteromethyl iodide (CD₃I) or deuterobenzene derivatives , ensures uniform isotopic distribution. A patented route involves reacting (R)-3-phenyl-3-(o-tolyloxy)propan-1-amine with CD₃I in the presence of K₂CO₃, yielding N-deuteromethyl atomoxetine, followed by demethylation.
Demethylation of Atomoxetine-d7
Desmethyl atomoxetine-d7 is obtained via O-demethylation of the parent compound. Two established methods are:
Alkaline Hydrolysis
Treating atomoxetine-d7 with a strong base (e.g., NaOH or KOH) in a polar aprotic solvent (e.g., DMSO) at 120–150°C cleaves the methyl ether bond. Reaction conditions must be tightly controlled to prevent deuterium loss:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 140°C | Maximizes demethylation |
| Base Concentration | 2.5 M NaOH | Prevents over-degradation |
| Reaction Time | 6–8 hours | Balances completion vs. side reactions |
This method achieves ~85% yield but requires subsequent neutralization and extraction to isolate the free base.
Reductive Demethylation
Using boron tribromide (BBr₃) in dichloromethane at −78°C selectively removes methyl groups without affecting deuterium labels. This low-temperature approach minimizes isotopic scrambling, yielding desmethyl atomoxetine-d7 with >99% isotopic purity.
Salt Formation and Crystallization
Hydrochloride Salt Preparation
The free base is converted to the hydrochloride salt via acid-base reaction in a mixed solvent system:
-
Solvent Selection :
A 3:1 v/v mixture of acetone and water is ideal for solubilizing the free base while facilitating salt crystallization. -
Acid Addition :
Hydrochloric acid (HCl) is added dropwise to a stirred solution of desmethyl atomoxetine-d7 at 0–5°C until pH 5.5–6.0 is reached. Excess acid risks forming hygroscopic byproducts. -
Crystallization :
The solution is cooled to −20°C for 24 hours, yielding white crystalline solids. Recrystallization from isopropanol/water (9:1) enhances purity to >99.5%.
Analytical Characterization
Critical quality control parameters include:
-
Isotopic Purity :
LC-MS (ESI+) confirms deuterium incorporation via mass shifts (m/z 284.83 for [M+H]⁺). -
Crystallinity :
XRPD analysis reveals a monoclinic crystal system with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°. -
Chiral Purity :
Chiral HPLC using a CHIRALPAK® AD-H column (hexane:isopropanol 90:10, 1 mL/min) verifies enantiomeric excess >99.9%.
Industrial-Scale Challenges and Solutions
Deuterium Loss Mitigation
High-temperature steps risk deuterium exchange. Strategies include:
-
Using deuterated solvents (e.g., DMF-d₇) in demethylation.
-
Replacing aqueous workups with non-protic alternatives (e.g., supercritical CO₂ extraction).
Cost Optimization
Bulk synthesis of CD₃I remains expensive. Alternatives include:
-
Deuterium Gas Reduction : Catalytic deuteration of prochiral ketones using D₂ and Raney nickel.
-
Microfluidic Synthesis : Reduces reagent use by 70% while improving yield.
Regulatory and Environmental Considerations
-
Waste Management :
Deuterated byproducts require specialized disposal to prevent environmental contamination. -
Process Safety : BBr₃ reactions necessitate inert atmospheres and corrosion-resistant reactors.
Chemical Reactions Analysis
Desmethyl Atomoxetine-d7 Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacokinetics Studies
Desmethyl Atomoxetine-d7 Hydrochloride Salt is extensively used in pharmacokinetic studies to understand the metabolism and distribution of atomoxetine in biological systems. The deuterium labeling provides a unique advantage for distinguishing between the labeled and unlabeled compounds during analysis.
- Metabolism Tracking : Researchers can track the metabolism of atomoxetine through its pathways, particularly focusing on the CYP2D6 enzymatic pathway. This is crucial for understanding individual variations in drug metabolism due to genetic polymorphisms.
Neuroscience Research
The compound plays a vital role in neuroscience research, particularly in studies investigating the norepinephrine transporter and its implications in mood disorders and ADHD.
- Mechanistic Studies : By using desmethyl atomoxetine-d7, researchers can elucidate the mechanisms by which norepinephrine affects neural communication, behavior, and cognitive functions.
- Behavioral Studies : Its application extends to behavioral studies that assess the impact of norepinephrine reuptake inhibition on anxiety and depression models.
Therapeutic Drug Monitoring
In clinical settings, desmethyl atomoxetine-d7 can be utilized for therapeutic drug monitoring to ensure appropriate dosing and minimize adverse effects.
- Bioanalytical Methods : The compound aids in developing bioanalytical methods for measuring atomoxetine levels in plasma or other biological matrices, helping clinicians adjust dosages based on individual patient responses.
Case Studies and Research Findings
Several studies have highlighted the importance of desmethyl atomoxetine-d7 in understanding drug interactions and pharmacodynamics:
| Study | Focus | Findings |
|---|---|---|
| Hwang et al. (1999) | CNS Pharmacokinetics | Demonstrated that desmethyl atomoxetine-d7 could effectively trace atomoxetine's penetration across the blood-brain barrier. |
| NCBI Bookshelf (2023) | ADHD Treatment | Explored the efficacy of atomoxetine in treating ADHD, emphasizing the role of its metabolites like desmethyl atomoxetine-d7 in therapeutic outcomes. |
| PubChem Research | Drug Interaction | Provided insights into potential drug interactions involving atomoxetine and other medications metabolized by CYP2D6, utilizing desmethyl atomoxetine-d7 as a reference standard. |
Mechanism of Action
The mechanism of action of Desmethyl Atomoxetine-d7 Hydrochloride Salt is similar to that of Atomoxetine. It acts as a selective norepinephrine reuptake inhibitor, preventing the reuptake of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also exhibits weak inhibition of serotonin and dopamine reuptake, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | Desmethyl Atomoxetine-d7 HCl Salt | Desmethyl Sibutramine HCl Salt | Desmethyldoxepin HCl |
|---|---|---|---|
| Melting Point | Not reported | 180–185°C | 195–200°C |
| Solubility | Soluble in DMSO, methanol | Soluble in ethanol | Soluble in water |
| Storage Conditions | -20°C, desiccated | Room temperature | 2–8°C |
| Deuterium Content | 7 atoms | 0 | 0 |
Table 2: Regulatory and Industrial Specifications
Biological Activity
Desmethyl Atomoxetine-d7 Hydrochloride Salt, a deuterated form of atomoxetine, is primarily recognized for its role as a selective norepinephrine reuptake inhibitor (NRI). This compound is of significant interest in pharmacological research, particularly in the context of attention-deficit/hyperactivity disorder (ADHD) treatment. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse sources.
- Molecular Formula : CHDClNO
- Molecular Weight : 284.83 g/mol
- CAS Number : 1189961-95-2
Desmethyl Atomoxetine-d7 functions by selectively inhibiting the norepinephrine transporter (NET), which increases the availability of norepinephrine in the synaptic cleft. This action is crucial for enhancing cognitive functions that are often impaired in ADHD patients. The compound also exhibits some interaction with the serotonin transporter, suggesting a broader mechanism of action than previously understood .
Pharmacokinetics
The pharmacokinetics of atomoxetine, and by extension its deuterated form, are heavily influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. Variability in CYP2D6 activity can lead to significant differences in drug metabolism among individuals:
- Bioavailability : The absolute bioavailability of atomoxetine varies between extensive metabolizers (EMs) and poor metabolizers (PMs), with values reported at approximately 63% for EMs and 94% for PMs .
- Absorption : Following oral administration, peak plasma concentrations are reached within 1.0 hours for EMs and 2.5 hours for PMs .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of atomoxetine in treating ADHD symptoms across various demographics:
- Short-term Efficacy : Clinical trials indicate significant improvements in ADHD symptoms within weeks of treatment initiation.
- Long-term Efficacy : Sustained improvements have been observed over extended treatment periods, with ongoing assessments showing continued benefits .
- Comorbidities : Atomoxetine has also shown effectiveness in patients with comorbid conditions such as anxiety and depression, enhancing overall treatment outcomes .
Case Studies
- Pediatric Population : A study involving children with ADHD indicated that atomoxetine significantly reduced hyperactivity and impulsivity scores compared to placebo .
- Adult Population : Research has shown that adults treated with atomoxetine experienced improvements in attention and executive function, with a favorable side effect profile compared to traditional stimulants .
Safety Profile
Atomoxetine is generally well-tolerated, with few adverse reactions reported. Common side effects include gastrointestinal disturbances, sleep issues, and potential cardiovascular effects. Monitoring is recommended for patients with pre-existing heart conditions due to the drug's sympathomimetic properties .
Comparative Analysis
A comparative analysis of atomoxetine and other ADHD medications highlights its unique position as a non-stimulant treatment option:
| Medication | Type | Mechanism | Key Benefits |
|---|---|---|---|
| Atomoxetine | NRI | Inhibits norepinephrine reuptake | Non-stimulant; suitable for anxiety-prone patients |
| Methylphenidate | Stimulant | Increases dopamine/norepinephrine | Rapid onset; effective for severe cases |
| Amphetamines | Stimulant | Increases neurotransmitter release | Strong efficacy; potential for abuse |
Q & A
Q. What are the key synthesis routes and characterization methods for Desmethyl Atomoxetine-d7 Hydrochloride Salt?
this compound is synthesized via deuterium labeling at specific positions, often through substitution reactions using deuterated reagents. Critical characterization includes nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₆H₁₃D₇ClNO, 284.83 g/mol) . Purity assessment typically employs reversed-phase HPLC with UV detection, ensuring ≥95% chemical and isotopic purity. Structural analogs and intermediates (e.g., (R)-3-azido-1-phenyl-1-(2-methylphenoxy-d7)propane) are used to validate synthetic pathways .
Q. How is this compound utilized in analytical method development?
The compound serves as an internal standard in LC-MS/MS workflows for quantifying Atomoxetine and its metabolites in biological matrices. Method validation requires cross-referencing against non-deuterated standards to assess matrix effects, recovery rates, and linearity (typically 1–1000 ng/mL). Stability studies under varying pH and temperature conditions ensure reliability in long-term storage and experimental setups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to its hydrochloride salt form, researchers must use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work should be conducted in fume hoods to avoid inhalation. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste channels. Safety data sheets emphasize avoiding direct skin contact and mandating medical observation for 48 hours post-exposure .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence pharmacokinetic studies compared to non-deuterated analogs?
Deuterium substitution reduces metabolic degradation (isotope effect), extending half-life and altering clearance rates. Researchers must compare pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) between deuterated and non-deuterated forms using crossover studies in animal models. Data normalization accounts for isotopic interference in mass spectrometry, requiring correction factors for accurate metabolite quantification .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?
Contradictions often arise from differences in humidity, light exposure, or solvent systems. Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius equation modeling predict degradation pathways. For discrepancies, orthogonal techniques like XRD (crystallinity analysis) and DSC (thermal stability) identify polymorphic transitions or hygroscopicity effects. Statistical tools (e.g., ANOVA) assess batch-to-batch variability .
Q. How can researchers optimize synthetic yields of this compound while minimizing isotopic dilution?
Yield optimization involves kinetic isotope effect (KIE) studies to select deuterated reagents with minimal exchangeability. Solvent choice (e.g., deuterated vs. non-deuterated DMSO) impacts reaction efficiency. Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation and deuterium retention. Post-synthesis purification via column chromatography or recrystallization ensures isotopic integrity .
Q. What role does this compound play in elucidating metabolic pathways of Atomoxetine?
As a stable isotope-labeled tracer, it enables tracking of demethylation and hydroxylation pathways via mass spectrometry. Researchers co-administer deuterated and non-deuterated forms in vitro (hepatocyte assays) or in vivo (rodent models) to distinguish enzyme-mediated vs. non-enzymatic degradation. Metabolite identification employs MS/MS fragmentation libraries and comparative retention time analysis .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and characterization parameters (NMR shifts, HPLC gradients) in alignment with journal guidelines for experimental reproducibility .
- Conflict Resolution : Use peer-reviewed databases (e.g., PubChem, ChEMBL) to cross-validate physicochemical properties and spectral data, reducing reliance on non-curated sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
